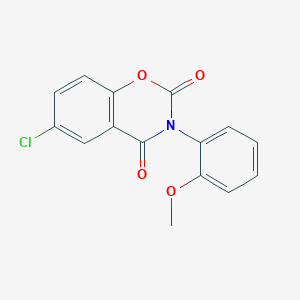
4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol
Overview
Description
4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol, also known as DHMP, is a novel synthetic compound that has shown promising results in scientific research. DHMP belongs to the class of compounds known as pyrimidines, which are widely used in the pharmaceutical industry due to their diverse biological activities. DHMP has been studied for its potential use in various applications, including as an antioxidant and anti-inflammatory agent.
Mechanism of Action
The exact mechanism of action of 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol is not fully understood. However, it is believed that 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol exerts its biological effects by modulating various signaling pathways and enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol has been shown to have a number of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol has been shown to have anti-cancer activity, as well as neuroprotective effects. 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol has also been studied for its potential use in the treatment of various metabolic disorders, such as diabetes and obesity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol in lab experiments is its high potency and selectivity. 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further research. However, one of the limitations of using 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol in lab experiments is its relatively high cost, which may limit its use in large-scale studies.
Future Directions
There are a number of potential future directions for research on 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol. One area of future research could be the development of novel formulations of 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol for use in various applications, such as topical creams or oral supplements. Additionally, further research could be conducted to elucidate the exact mechanism of action of 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol and to identify potential therapeutic targets. Finally, future studies could focus on the potential use of 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol in combination with other compounds for synergistic effects.
Scientific Research Applications
4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol has been extensively studied for its potential use in various scientific research applications. One of the primary areas of research has been its antioxidant activity. 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol has been shown to scavenge free radicals and protect cells from oxidative damage. Additionally, 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol has been studied for its anti-inflammatory properties, which may make it useful in the treatment of various inflammatory disorders.
properties
IUPAC Name |
4-(1,3-dibenzyl-1,3-diazinan-2-yl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-29-24-17-22(13-14-23(24)28)25-26(18-20-9-4-2-5-10-20)15-8-16-27(25)19-21-11-6-3-7-12-21/h2-7,9-14,17,25,28H,8,15-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDLJKGNPMHXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2N(CCCN2CC3=CC=CC=C3)CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenyl acetate](/img/structure/B3604877.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3604882.png)
![N-(4-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B3604886.png)
![3-methoxy-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)benzaldehyde](/img/structure/B3604892.png)
![N-(4-acetylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3604899.png)
![1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3604903.png)


![N-1,3-benzodioxol-5-yl-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3604933.png)

![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3604939.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B3604953.png)
![N-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetamide](/img/structure/B3604954.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B3604972.png)